

An In-depth Technical Guide to 6-Iodohex-1-ene

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Compound of Interest

Compound Name: 6-iodohex-1-ene

Cat. No.: B3048985

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **6-iodohex-1-ene**, a valuable reagent in organic synthesis, particularly for constructing cyclic systems. This document details its chemical structure, physicochemical properties, synthetic methodologies, and key applications, with a focus on its utility in radical cyclization reactions.

Core Compound Information

Chemical Structure:

6-Iodohex-1-ene possesses a six-carbon aliphatic chain with a terminal double bond between C1 and C2, and an iodine atom at the C6 position.

Caption: 2D Structure of **6-iodohex-1-ene**.

CAS Number: 18922-04-8^[1]

Synonyms: 1-Iodo-5-hexene, 5-Hexenyl iodide^[1]

Physicochemical and Computed Properties

The following table summarizes key quantitative data for **6-iodohex-1-ene**, providing essential information for experimental design and computational modeling.

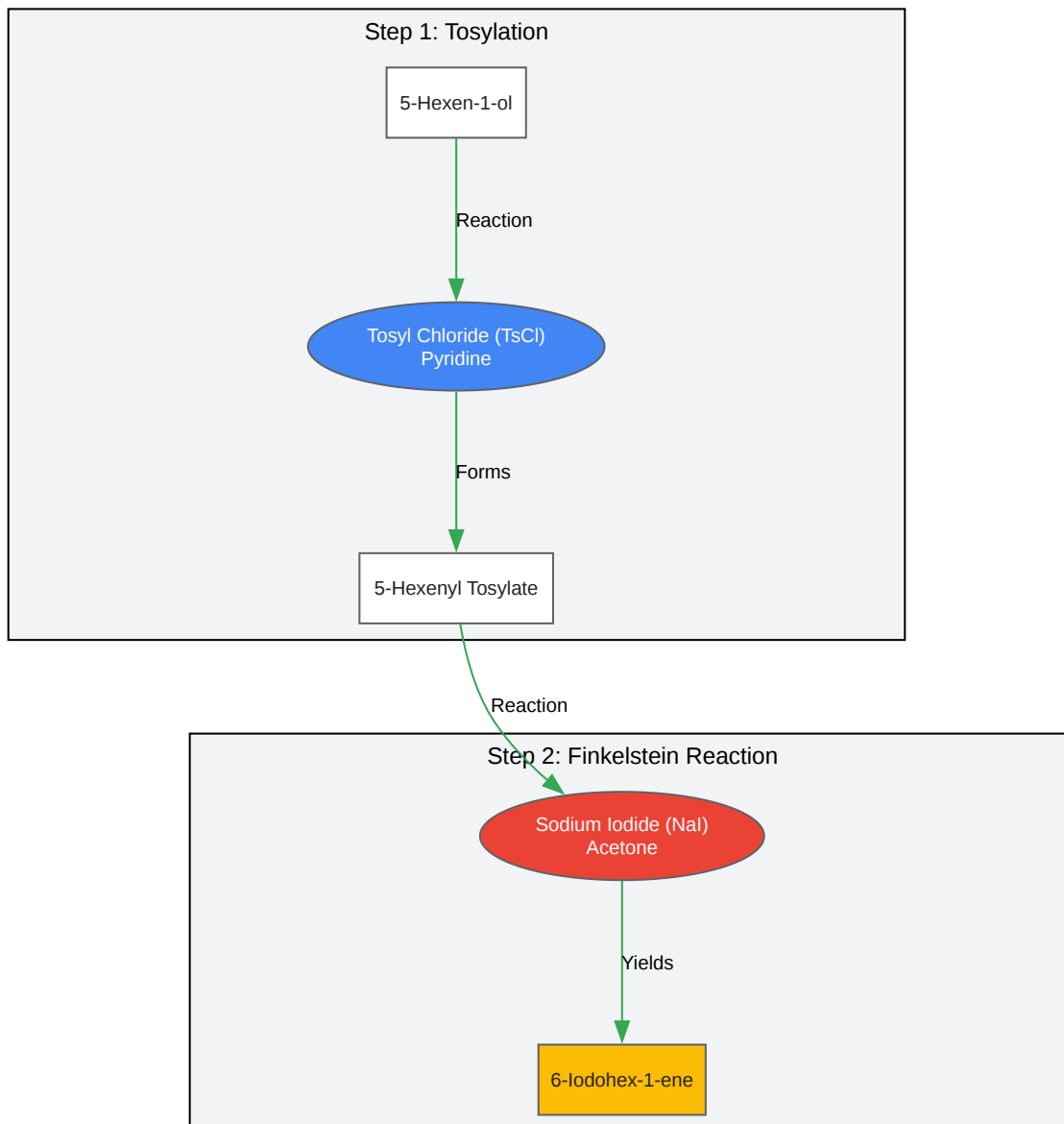
Property	Value	Source
Molecular Formula	C ₆ H ₁₁ I	PubChem[1]
Molecular Weight	210.06 g/mol	PubChem[1]
Exact Mass	209.99055 Da	PubChem[1]
Physical Form	Liquid	Sigma-Aldrich
Assay Purity	≥98.0% (GC)	Sigma-Aldrich
XLogP3-AA (Lipophilicity)	4.2	PubChem[1]
Topological Polar Surface Area	0 Å ²	PubChem[1]
Heavy Atom Count	7	PubChem[1]
SMILES	C=CCCCCI	PubChem[1]
InChI Key	QTCKFQMYOMTINU- UHFFFAOYSA-N	PubChem[1]

Experimental Protocols: Synthesis

While a direct, published step-by-step protocol for the synthesis of **6-iodohex-1-ene** can be elusive, it is readily prepared from the commercially available precursor 5-hexen-1-ol via a standard two-step procedure. This involves the conversion of the primary alcohol to a sulfonate ester (e.g., tosylate or mesylate), followed by a Finkelstein reaction.

Proposed Synthetic Workflow:

Proposed Synthesis of 6-Iodohept-1-ene

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Caption: Proposed two-step synthesis of **6-iodohept-1-ene**.

Detailed Methodology:

Step 1: Synthesis of 5-Hexenyl Tosylate

- **Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 5-hexen-1-ol and anhydrous pyridine (as solvent). The flask is cooled to 0 °C in an ice bath.
- **Reaction:** A solution of p-toluenesulfonyl chloride (TsCl) in a minimum amount of anhydrous pyridine is added dropwise to the stirred solution of the alcohol over 30-60 minutes, ensuring the temperature remains at 0 °C.
- **Monitoring:** The reaction is stirred at 0 °C for several hours and then allowed to warm to room temperature. The progress is monitored by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
- **Workup:** The reaction mixture is poured into ice-water and extracted with diethyl ether or ethyl acetate. The combined organic layers are washed sequentially with cold dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
- **Purification:** The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 5-hexenyl tosylate, which can be purified by column chromatography if necessary.

Step 2: Synthesis of **6-Iodohept-1-ene** (Finkelstein Reaction)

- **Setup:** A round-bottom flask is charged with the 5-hexenyl tosylate from Step 1, sodium iodide (NaI), and acetone.
- **Reaction:** The mixture is heated to reflux with vigorous stirring. The less soluble sodium tosylate will precipitate out of the acetone, driving the equilibrium according to Le Châtelier's principle.
- **Monitoring:** The reaction is monitored by TLC for the disappearance of the tosylate.
- **Workup:** After completion, the reaction mixture is cooled to room temperature, and the precipitated sodium tosylate is removed by filtration. The acetone is removed from the filtrate under reduced pressure.

- **Extraction:** The residue is dissolved in diethyl ether and washed with water and then with a dilute solution of sodium thiosulfate (to remove any residual iodine color), followed by brine.
- **Purification:** The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude **6-iodohex-1-ene** can be purified by vacuum distillation to yield the final product.

Applications in Research and Development

6-Iodohex-1-ene is a cornerstone reagent for introducing a 5-hexenyl radical, which is predisposed to undergo highly efficient and regioselective cyclization reactions.

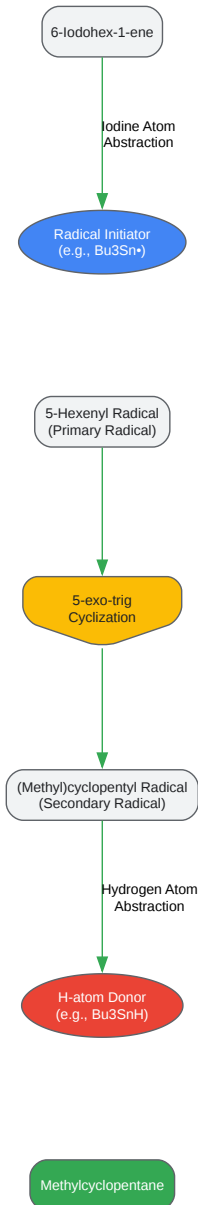
Radical Cyclization Reactions:

The primary utility of **6-iodohex-1-ene** is as a precursor to the 5-hexenyl radical. This radical readily undergoes a 5-exo-trig cyclization to form a (methyl)cyclopentyl radical, which is kinetically favored over the alternative 6-endo-trig pathway. This predictable reactivity is a powerful tool for constructing five-membered rings, a common motif in natural products and pharmaceutical agents.

The general mechanism involves three key steps:

- **Initiation:** Homolytic cleavage of the weak carbon-iodine bond to generate the primary 5-hexenyl radical. This is typically achieved using radical initiators like AIBN with a tin hydride (e.g., Bu_3SnH) or through photoredox catalysis.
- **Cyclization:** The highly reactive radical attacks the internal double bond in a 5-exo fashion.
- **Propagation/Termination:** The resulting cyclized radical is quenched to form the final stable product. In a classic tin hydride reaction, this involves abstracting a hydrogen atom from Bu_3SnH .

Mechanism of 5-exo-trig Radical Cyclization



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Caption: General mechanism of 5-exo-trig radical cyclization.

This methodology has been employed in the synthesis of complex molecules and serves as a reliable method for ring formation under mild conditions, tolerating a wide variety of functional

groups that might be incompatible with polar, ionic reaction pathways. Its use in mechanistic studies, such as radical clock experiments, further underscores its importance in fundamental organic chemistry research.

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References

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